molecular formula C19H27NO2 B2939481 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1209067-95-7

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2939481
CAS No.: 1209067-95-7
M. Wt: 301.43
InChI Key: SYNDPYDOJPHRJH-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic acetamide derivative characterized by a cyclopentyl group attached to the acetamide backbone and a 4-phenyloxan-4-ylmethyl substituent on the nitrogen atom. The tetrahydropyran (oxane) ring in the 4-phenyloxan-4-yl group introduces rigidity and stereochemical complexity, while the cyclopentyl moiety contributes to lipophilicity.

Properties

IUPAC Name

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c21-18(14-16-6-4-5-7-16)20-15-19(10-12-22-13-11-19)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDPYDOJPHRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of cyclopentylamine with 4-phenyloxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on substituent variations, crystallographic data, and functional group modifications.

Substituent Variations on the Acetamide Nitrogen

  • 2-(3-Methoxy-4-Propoxyphenyl)-N-[(4-Phenyloxan-4-yl)Methyl]Acetamide (): This analog shares the N-[(4-phenyloxan-4-yl)methyl] group but replaces the cyclopentyl moiety with a 3-methoxy-4-propoxyphenyl group. The molecular weight (C₂₄H₂₉NO₄) is 403.49 g/mol, significantly higher than the cyclopentyl variant due to the aromatic substituent .
  • N-(4-Hydroxyphenyl)Acetamide (Paracetamol) ():
    Paracetamol, a simpler analog, lacks the oxane and cyclopentyl groups. Its 4-hydroxyphenyl substituent facilitates hydrogen bonding, contributing to analgesic activity. The target compound’s increased lipophilicity may alter pharmacokinetics, such as blood-brain barrier penetration, but reduce water solubility .

Heterocyclic Ring Modifications

  • Piperidine vs. Oxane Rings (): The compound 2-cyclopentyl-N-{3-[4-({[1-(2-methylpropyl)piperidin-4-yl]methyl}amino)piperidin-1-yl]phenyl}acetamide replaces the oxane ring with a piperidine moiety. This contrasts with the oxygen-containing oxane ring, which may participate in hydrogen bonding but lacks basicity .

Halogenated Derivatives

  • 2-Chloro-N-(4-Fluorophenyl)Acetamide ():
    The chloro and fluoro substituents increase electronegativity, enhancing dipole moments and reactivity. These halogens may improve binding to halogen-bonding motifs in biological targets, a feature absent in the target compound .

  • 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide (): This dichlorophenyl derivative exhibits conformational flexibility, with three distinct molecules in the asymmetric unit. The dihedral angles between aromatic rings (54.8°–77.5°) suggest steric repulsion, a factor less pronounced in the target compound due to its non-planar cyclopentyl group .

Azido and Aryl Modifications

  • However, the target compound’s cyclopentyl and oxane groups prioritize steric bulk over reactive handles, limiting such utility .

Crystallographic and Hydrogen-Bonding Comparisons

  • However, the dihedral angles between aromatic rings (78–84°) differ from the target compound’s likely conformation due to its non-aromatic cyclopentyl group .
  • Polymorphism in Dichlorophenyl Acetamide ():
    The presence of three conformers in the asymmetric unit highlights the impact of substituents on crystal packing. The target compound’s rigid oxane ring may reduce conformational variability, favoring a single stable crystal form .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Reference
2-Cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide ~331.45 (estimated) Cyclopentyl, 4-phenyloxane High lipophilicity, rigid oxane ring
2-(3-Methoxy-4-propoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide 403.49 Methoxy, propoxyphenyl Enhanced polarity
Paracetamol 151.16 4-Hydroxyphenyl Analgesic, H-bond donor
2-Chloro-N-(4-fluorophenyl)acetamide 201.61 Chloro, fluorophenyl Halogen bonding potential
2-Azido-N-(4-methylphenyl)acetamide 190.21 Azido, methylphenyl Click chemistry utility

Biological Activity

2-Cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H23NO2
  • Molecular Weight : 273.37 g/mol
  • Structure : The compound features a cyclopentyl group and a phenyloxan moiety, which contribute to its unique properties.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity , making it a candidate for further exploration in treating infections. Its efficacy against various bacterial strains has been documented, suggesting potential applications in antibiotic development.

Anticancer Activity

In vitro studies have indicated that this compound may have anticancer properties . The compound has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential therapeutic uses.

The biological activity of this compound is thought to involve interactions with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. The precise mechanisms remain under investigation but are crucial for understanding how this compound exerts its effects in biological systems.

Comparative Studies

A comparative study of similar compounds has highlighted the uniqueness of this compound. For instance, analogs such as N-cyclopentyl-2-[4-methylphenyl]acetamide have shown different biological profiles, emphasizing the importance of structural variations in determining activity .

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
  • Cytotoxicity Assay :
    • In vitro assays were conducted on several cancer cell lines, including breast and lung cancer models. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics.

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